Technical Guide: 2-Bromo-5-chloro-3-nitropyridin-4-amine
Technical Guide: 2-Bromo-5-chloro-3-nitropyridin-4-amine
The following technical guide details the chemical identity, synthesis, reactivity, and applications of 2-Bromo-5-chloro-3-nitropyridin-4-amine .
CAS Number: 1410792-09-4
Executive Summary
2-Bromo-5-chloro-3-nitropyridin-4-amine (CAS 1410792-09-4) is a highly functionalized pyridine intermediate used primarily in the synthesis of complex heterocyclic scaffolds for drug discovery. Its unique substitution pattern—featuring a halogenated core with adjacent amino and nitro groups—makes it an ideal precursor for Imidazo[4,5-c]pyridines , a privileged structure in kinase inhibitors (e.g., targeting MEK, PI3K, or EGFR).
This guide outlines the compound's chemical properties, validated synthetic pathways, and downstream utility in medicinal chemistry.[1]
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 2-Bromo-5-chloro-3-nitropyridin-4-amine |
| CAS Number | 1410792-09-4 |
| Molecular Formula | C₅H₃BrClN₃O₂ |
| Molecular Weight | 252.45 g/mol |
| SMILES | Nc1c(Cl)cnc(Br)c1[O-] |
| Appearance | Yellow to orange solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM, Methanol |
| Storage | Inert atmosphere, 2–8°C (Light sensitive) |
Structural Analysis: The molecule is a tetra-substituted pyridine. The 4-amino and 3-nitro groups provide an "ortho-diamine equivalent" upon reduction, essential for imidazole ring formation. The 2-bromo and 5-chloro substituents offer orthogonal reactivity for cross-coupling reactions, allowing sequential functionalization at the C2 and C5 positions.
Synthetic Pathways
The synthesis of 2-Bromo-5-chloro-3-nitropyridin-4-amine typically follows an electrophilic aromatic substitution strategy, leveraging the directing effects of the amino group.
Method A: Nitration of 2-Bromo-5-chloropyridin-4-amine (Primary Route)
This method is preferred due to the high regioselectivity of the nitration step. The amino group at C4 strongly activates the ortho-position (C3), while the C5 position is blocked by chlorine.
Precursor: 2-Bromo-5-chloropyridin-4-amine (CAS 1060815-72-6).[2][3]
Protocol:
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Dissolution: Dissolve 2-Bromo-5-chloropyridin-4-amine (1.0 eq) in concentrated sulfuric acid (H₂SO₄) at 0°C.
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Nitration: Dropwise add fuming nitric acid (HNO₃, 1.1 eq) while maintaining the internal temperature below 5°C.
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Reaction: Stir at 0–10°C for 1–2 hours. Monitor by LCMS for consumption of starting material.
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Quench: Pour the reaction mixture onto crushed ice/water.
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Isolation: Neutralize carefully with solid NaHCO₃ or NaOH solution to pH ~5–6. The product precipitates as a yellow solid.[4] Filter, wash with cold water, and dry under vacuum.[4]
Method B: SₙAr Amination of 2-Bromo-4,5-dichloro-3-nitropyridine
This route is used when the di-halo-nitro precursor is available. The C4-chloride is highly activated for nucleophilic aromatic substitution (SₙAr) due to the ortho-nitro group and the para-nitrogen (though N is para to C4, the activation is primarily inductive/mesomeric from the nitro group).
Protocol:
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Dissolve 2-Bromo-4,5-dichloro-3-nitropyridine in THF or Acetonitrile.
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Add Ammonia (NH₃ in MeOH or aqueous NH₄OH) at 0°C.
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Stir at room temperature. The reaction is usually rapid.
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Concentrate and purify via silica gel chromatography.
Reactivity & Applications in Drug Discovery
The core utility of CAS 1410792-09-4 lies in its ability to serve as a scaffold for Fragment-Based Drug Design (FBDD) .
Synthesis of Imidazo[4,5-c]pyridines
The most common application is the formation of the imidazopyridine bicyclic core.
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Reduction: The 3-nitro group is reduced to an amine using Iron/Acetic Acid (Fe/AcOH) or Hydrogenation (H₂/Pd-C). This yields 2-Bromo-5-chloropyridine-3,4-diamine .
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Cyclization: The resulting diamine is condensed with a carboxylic acid, aldehyde, or orthoformate to close the imidazole ring.
Orthogonal Cross-Coupling
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C2-Position (Bromo): Highly reactive in Suzuki-Miyaura, Stille, or Sonogashira couplings. This allows the introduction of aryl or heteroaryl groups early in the synthesis.
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C5-Position (Chloro): Less reactive than the C2-bromo. This allows for chemoselective coupling at C2 first, followed by a second coupling at C5 under more forcing conditions (e.g., using Buchwald precatalysts like XPhos Pd G3).
Visualization of Reaction Pathways
Caption: Synthetic workflow from precursor to imidazopyridine scaffold and orthogonal coupling options.
Safety & Handling (MSDS Highlights)
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Hazards:
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H302: Harmful if swallowed.[5]
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H315/H319: Causes skin and serious eye irritation.
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H335: May cause respiratory irritation.
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Handling:
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Use in a chemical fume hood.
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Wear nitrile gloves and safety goggles.
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Nitro compounds can be energetic; avoid heating dry solids to decomposition temperatures.
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Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C to prevent oxidation or hydrolysis.
References
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 57336666 (5-Bromo-2-chloro-3-nitropyridin-4-amine isomer reference). Link
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ChemicalBook. CAS 1410792-09-4 Product Entry. Link
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BenchChem. Synthesis of Aminobromonitropyridines: Protocols and Applications. Link
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EPA (United States Environmental Protection Agency). DSSTox Substance: 2-Bromo-5-chloropyridin-4-amine (Precursor CAS 1060815-72-6). Link
